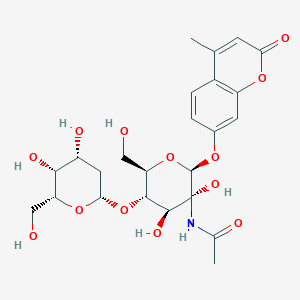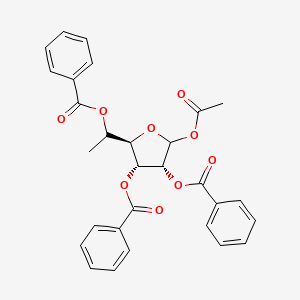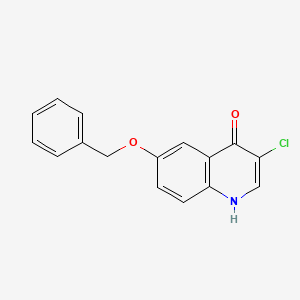![molecular formula C13H5F5O B12842674 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is a fluorinated aromatic aldehyde. The compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, with an aldehyde group at the 4-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of pentafluorobenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and specialty polymers.
Mecanismo De Acción
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is primarily influenced by its fluorinated aromatic structure and the presence of the aldehyde group. The compound can interact with various molecular targets through:
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The biphenyl structure can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Fluorine Interactions: The fluorine atoms can participate in unique interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzyl alcohol
Comparison:
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar fluorinated biphenyl structure but with an iodine atom instead of an aldehyde group, making it useful in different substitution reactions.
- 2,3,4,5,6-Pentafluorobenzaldehyde: Contains a single benzene ring with five fluorine atoms and an aldehyde group, offering different reactivity and applications.
- 2,3,4,5,6-Pentafluorobenzyl alcohol: The reduced form of the aldehyde, used in different contexts where alcohol functionality is required.
This detailed overview provides a comprehensive understanding of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H5F5O |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H |
Clave InChI |
XBXLYTTVDNQLDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


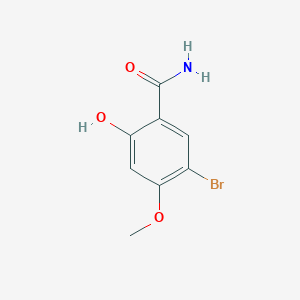

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
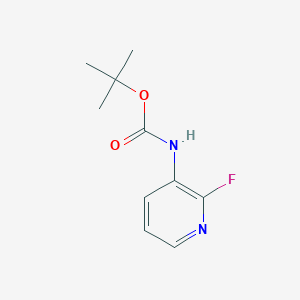
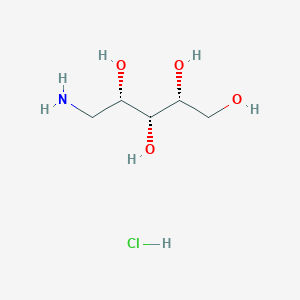
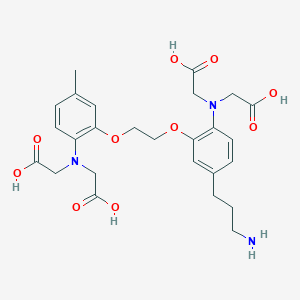
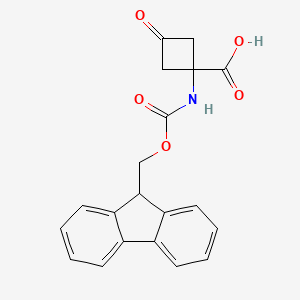
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

